molecular formula C19H15N3O2S2 B11076643 (3Z)-3-{3-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

(3Z)-3-{3-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11076643
M. Wt: 381.5 g/mol
InChI Key: IVUINRDKDMNOIE-UHFFFAOYSA-N
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Description

“(3Z)-3-{3-[4-(dimethylamino)phenyl]-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene}-1,3-dihydro-2H-indol-2-one,” also known by various other names such as SU4312, CHEMBL328710, and BDBM17747, is a compound with an intriguing structure. Let’s break it down:

  • The core structure consists of a thiazolidinone ring fused with an indole ring.
  • The 3Z configuration indicates the position of the double bond in the thiazolidinone ring.
  • The dimethylamino group is attached to the phenyl ring.

Preparation Methods

Synthetic Routes: Several synthetic routes exist for the preparation of this compound. One notable method involves the condensation of an appropriate aldehyde with an isocyanide, followed by cyclization. Here’s a simplified representation:

    Key Intermediate Synthesis:

Industrial Production: For industrial-scale production, a novel one-pot synthesis has been developed. This method offers advantages such as simplicity, reduced solvent usage, and non-toxicity. It aligns with green chemistry principles, making it suitable for large-scale manufacturing.

Chemical Reactions Analysis

Reactivity: The compound can undergo various reactions, including:

    Oxidation: Oxidative processes can modify the indole or thiazolidinone moieties.

    Reduction: Reduction reactions may alter the double bond configuration or reduce functional groups.

    Substitution: Substituents on the phenyl ring can be replaced via substitution reactions.

Common Reagents and Conditions:

    Base: Often, strong bases like DBU (1,8-diazabicyclo[5.4.0]undec-7-ene) are used.

    Solvent: Tetrahydrofuran (THF) is a common solvent.

    Temperature: Reaction temperatures around 26°C are suitable.

Scientific Research Applications

Chemistry and Biology:

    Drug Discovery: Researchers explore its potential as an anticancer agent due to its unique structure.

    Chemical Biology: It serves as a probe to study biological processes.

Medicine:

    Tumor Vascular-Disrupting Agent: Plinabulin (a derivative) inhibits tumor blood vessel formation.

    Chemotherapy-Induced Neutropenia: Investigated for its protective effects on neutrophils.

Industry:

    Pharmaceuticals: Potential drug candidates.

    Materials Science: May find applications in material design.

Mechanism of Action

The compound’s mechanism involves interactions with molecular targets, affecting pathways related to angiogenesis, cell survival, and immune responses. Further studies are ongoing to elucidate these mechanisms fully.

Comparison with Similar Compounds

While there are related structures, the unique combination of the thiazolidinone and indole rings sets this compound apart. Similar compounds include plinabulin and other indole-based derivatives.

Properties

Molecular Formula

C19H15N3O2S2

Molecular Weight

381.5 g/mol

IUPAC Name

3-[3-[4-(dimethylamino)phenyl]-4-hydroxy-2-sulfanylidene-1,3-thiazol-5-yl]indol-2-one

InChI

InChI=1S/C19H15N3O2S2/c1-21(2)11-7-9-12(10-8-11)22-18(24)16(26-19(22)25)15-13-5-3-4-6-14(13)20-17(15)23/h3-10,24H,1-2H3

InChI Key

IVUINRDKDMNOIE-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)N2C(=C(SC2=S)C3=C4C=CC=CC4=NC3=O)O

Origin of Product

United States

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